Suc-ala-ala-pro-val-pna
Overview
Description
Suc-ala-ala-pro-val-pna is a colorimetric specific substrate for human pancreatic elastase and chymotrypsin . It also acts as a substrate for Cathepsin G, subtilisins, chymotrypsin, chymase, cyclophilin, and peptidyl prolyl isomerase . It is readily soluble and sensitive . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase .
Synthesis Analysis
Methods of synthesis for Suc-ala-ala-pro-val-pna have been reported . It is an excellent synthetic substrate for human leukocyte elastase (HLE) .Molecular Structure Analysis
Suc-ala-ala-pro-val-pna inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites . It has been shown to inhibit the growth of Gram-negative bacteria in vitro and block fibrinogen degradation in vivo .Chemical Reactions Analysis
Suc-ala-ala-pro-val-pna is selectively hydrolyzed by HLE . Cleavage of this compound by an elastase-like protease is critical for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .Physical And Chemical Properties Analysis
The molecular weight of Suc-ala-ala-pro-val-pna is 590.6 . It is a powder that is soluble in DMF .Scientific Research Applications
- Applications :
- Elastase Activity Assays : Researchers use this substrate to measure the activity of neutrophil elastase, an enzyme involved in inflammation and immune responses .
- Uncoupled Protease-Free Assay of PPIase Activity : Suc-ala-ala-pro-val-pna has been used as a standard substrate for FK-506 binding proteins (FKBPs) and cyclophilins, which are peptidyl prolyl cis-trans isomerases (PPIases). These enzymes play essential roles in protein folding and cellular processes .
Protease Substrate Assays
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVLNPNJZWEDW-ZLFOXAAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Suc-Ala-Ala-Pro-Val-pNA help detect human neutrophil elastase (HNE)?
A: Suc-Ala-Ala-Pro-Val-pNA serves as a chromogenic substrate for HNE. [] When HNE cleaves this peptide substrate, it releases p-nitroaniline, a yellow-colored compound. This color change allows for the detection and quantification of HNE activity. Researchers have explored immobilizing Suc-Ala-Ala-Pro-Val-pNA onto solid supports like Gly-CLEAR resins for solid-phase HNE detection. [] This approach could be particularly useful for analyzing HNE levels in complex biological samples like chronic wound fluid.
Q2: How does Lexipafant interact with the effects of Suc-Ala-Ala-Pro-Val-pNA on neutrophils?
A: While Suc-Ala-Ala-Pro-Val-pNA helps measure neutrophil elastase activity, Lexipafant, a platelet-activating factor (PAF) receptor antagonist, can inhibit PAF-enhanced neutrophil functions. [] Studies have shown that Lexipafant can dose-dependently inhibit PAF-enhanced elastase release from neutrophils, measured by the cleavage of Suc-Ala-Ala-Pro-Val-pNA. [] This finding suggests that PAF receptor antagonists like Lexipafant could potentially modulate neutrophil activity in inflammatory conditions.
Q3: Can the presence of unopposed neutrophil elastase activity, measured using Suc-Ala-Ala-Pro-Val-pNA, be linked to lung health after transplantation in cystic fibrosis patients?
A: Research suggests a possible connection between unopposed neutrophil elastase activity in lung transplant recipients with cystic fibrosis and the development of bronchiolitis obliterans (OB). [] In a study using Suc-Ala-Ala-Pro-Val-pNA to measure NE activity in bronchoalveolar lavage fluids, a significant association was observed between unopposed NE activity and OB development in lung transplant recipients with cystic fibrosis. [] This finding highlights the potential role of NE in lung allograft rejection and the importance of monitoring its activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.